Cas no 501944-79-2 (2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole)

2-4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-Phenyl-Oxazole is a boronic ester derivative featuring an oxazole moiety, commonly employed as a key intermediate in Suzuki-Miyaura cross-coupling reactions. The presence of the tetramethyl dioxaborolane group enhances stability and handling under ambient conditions, while the oxazole ring contributes to its utility in pharmaceutical and agrochemical synthesis. This compound is particularly valued for its high reactivity and selectivity in forming carbon-carbon bonds, making it a versatile building block in heterocyclic chemistry. Its crystalline nature ensures consistent purity, facilitating reproducible results in complex organic transformations. Suitable for use under inert conditions, it is a reliable reagent for advanced synthetic applications.
2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole structure
501944-79-2 structure
Product Name:2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole
CAS No:501944-79-2
MF:C15H18BNO3
MW:271.119324207306
MDL:MFCD16988836
CID:1082913
PubChem ID:59716915
Update Time:2025-10-12

2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole Chemical and Physical Properties

Names and Identifiers

    • 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxazole
    • 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
    • 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole
    • BVA94479
    • EN300-12600433
    • Z2049757093
    • 501944-79-2
    • 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-oxazole
    • SCHEMBL4795107
    • DB-302799
    • 2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]oxazole
    • SB37368
    • CS-0340351
    • MFCD16988836
    • BPBJCLGGUPENKL-UHFFFAOYSA-N
    • 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole
    • MDL: MFCD16988836
    • Inchi: 1S/C15H18BNO3/c1-14(2)15(3,4)20-16(19-14)12-7-5-11(6-8-12)13-17-9-10-18-13/h5-10H,1-4H3
    • InChI Key: BPBJCLGGUPENKL-UHFFFAOYSA-N
    • SMILES: O1B(C2C=CC(C3=NC=CO3)=CC=2)OC(C)(C)C1(C)C

Computed Properties

  • Exact Mass: 270.14164
  • Monoisotopic Mass: 271.1379736g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 337
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 44.5Ų

Experimental Properties

  • PSA: 44.49

2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole Pricemore >>

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abcr
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2-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-oxazole
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$ 50.00 2022-06-02

2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole Suppliers

Amadis Chemical Company Limited
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(CAS:501944-79-2)2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole
Order Number:A1038028
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:03
Price ($):1082.0
Email:sales@amadischem.com

2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole Related Literature

Additional information on 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole

Introduction to 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl-Phenyl)-Oxazole and Its Significance in Modern Chemical Biology

2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole, identified by its CAS number 501944-79-2, is a compound of significant interest in the field of chemical biology and pharmaceutical research. This molecule represents a sophisticated fusion of boronic acid functionalities and oxazole heterocycles, which are known for their versatile applications in drug discovery and material science. The unique structural features of this compound make it a valuable tool for developing novel therapeutic agents and exploring new biochemical pathways.

The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is widely recognized for its presence in numerous biologically active molecules. Its ability to engage in hydrogen bonding and its stability under various chemical conditions make it an ideal scaffold for medicinal chemistry applications. In particular, the incorporation of an oxazole moiety into pharmaceutical compounds has been associated with enhanced binding affinity and improved pharmacokinetic properties.

The boronic acid component of 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole adds another layer of functionality to the molecule. Boronic acids are well-documented for their role in Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds in organic synthesis. This reactivity has made boronic acid derivatives indispensable in the synthesis of complex organic molecules, including many drug candidates. The presence of the tetramethyl-substituted dioxaborolane group further enhances the stability and reactivity of the boronic acid moiety, making it particularly useful in cross-coupling reactions under mild conditions.

In recent years, there has been growing interest in the development of small-molecule inhibitors targeting specific enzymes involved in disease pathways. One such area of research is the inhibition of kinases, which are enzymes that play a crucial role in cell signaling pathways. Oxazole-based inhibitors have shown promise in this regard due to their ability to selectively bind to kinase active sites. The compound 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole could serve as a lead structure for designing novel kinase inhibitors by leveraging its oxazole core and boronic acid functionalities.

The utility of this compound extends beyond kinase inhibition. Its structural framework also makes it a potential candidate for developing probes to study protein-protein interactions. The oxazole ring can act as a recognition element that binds to specific protein targets, while the boronic acid moiety can be used to link the probe to other molecular components or detection systems. Such probes are invaluable tools for elucidating complex biological networks and understanding disease mechanisms at a molecular level.

Recent advancements in computational chemistry have further enhanced the potential applications of 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole. Molecular modeling studies have demonstrated that this compound can effectively interact with target proteins through multiple binding modes. This flexibility allows for the optimization of its binding affinity and selectivity through structure-based drug design approaches. Such computational insights are crucial for guiding experimental efforts and accelerating the discovery process.

The synthesis of 2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole presents an interesting challenge due to its complex structural features. However, recent developments in synthetic methodologies have made it more feasible to construct this molecule efficiently. For instance, the use of palladium-catalyzed cross-coupling reactions has enabled the rapid assembly of boronic acid derivatives from readily available starting materials. These advances have significantly reduced the synthetic hurdles associated with producing this compound.

The potential applications of this compound are not limited to pharmaceuticals; it also holds promise in materials science. Oxazole-based materials have been explored for their photophysical properties, making them suitable candidates for use in optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells。 The boronic acid functionality can further enhance these properties by allowing for functionalization and integration into larger molecular systems.

In conclusion,2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole(CAS no 501944-79-2) is a multifaceted compound with significant potential in both chemical biology and materials science。 Its unique structural features, combining an oxazole heterocycle with a boronic acid moiety, make it a valuable tool for developing novel therapeutic agents, studying protein-protein interactions, and exploring new biochemical pathways。 The growing body of research on oxazole-based compounds underscores their importance as building blocks in modern chemical biology, paving the way for innovative discoveries and applications.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:501944-79-2)2-4-(4,4,5,5-Tetramethyl-1,3,2dioxaborolan-2-Yl)-Phenyl-Oxazole
A1038028
Purity:99%
Quantity:1g
Price ($):1082.0
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